molecular formula C15H28O3 B14631714 Cyclohexanecarboperoxoic acid, 1,1,3,3-tetramethylbutyl ester CAS No. 55446-21-4

Cyclohexanecarboperoxoic acid, 1,1,3,3-tetramethylbutyl ester

Cat. No.: B14631714
CAS No.: 55446-21-4
M. Wt: 256.38 g/mol
InChI Key: LFXXYNMRCVBMSC-UHFFFAOYSA-N
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Description

Cyclohexanecarboperoxoic acid, 1,1,3,3-tetramethylbutyl ester is an organic compound with a unique structure that includes a cyclohexane ring and a peroxycarboxylic acid ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexanecarboperoxoic acid, 1,1,3,3-tetramethylbutyl ester typically involves the reaction of cyclohexanecarboxylic acid with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the peroxycarboxylic acid ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboperoxoic acid, 1,1,3,3-tetramethylbutyl ester undergoes various chemical reactions, including:

    Oxidation: It can act as an oxidizing agent, converting other compounds into their oxidized forms.

    Reduction: Under specific conditions, it can be reduced to cyclohexanecarboxylic acid.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, organic peroxides, and acid catalysts.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxidized organic compounds.

    Reduction: Cyclohexanecarboxylic acid.

    Substitution: Various substituted esters and alcohols.

Scientific Research Applications

Cyclohexanecarboperoxoic acid, 1,1,3,3-tetramethylbutyl ester has several scientific research applications:

    Chemistry: Used as an oxidizing agent in organic synthesis.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexanecarboperoxoic acid, 1,1,3,3-tetramethylbutyl ester involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxycarboxylic acid group. These ROS can interact with various molecular targets, leading to oxidative stress and potential antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: A precursor in the synthesis of the ester.

    Cyclohexaneperoxycarboxylic acid: A related peroxycarboxylic acid with similar oxidizing properties.

    Cyclohexane-1,3-dione derivatives:

Properties

CAS No.

55446-21-4

Molecular Formula

C15H28O3

Molecular Weight

256.38 g/mol

IUPAC Name

2,4,4-trimethylpentan-2-yl cyclohexanecarboperoxoate

InChI

InChI=1S/C15H28O3/c1-14(2,3)11-15(4,5)18-17-13(16)12-9-7-6-8-10-12/h12H,6-11H2,1-5H3

InChI Key

LFXXYNMRCVBMSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)OOC(=O)C1CCCCC1

Origin of Product

United States

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